molecular formula C9H9F3S B13302164 1-[2-(Trifluoromethyl)phenyl]ethane-1-thiol CAS No. 1039320-19-8

1-[2-(Trifluoromethyl)phenyl]ethane-1-thiol

Cat. No.: B13302164
CAS No.: 1039320-19-8
M. Wt: 206.23 g/mol
InChI Key: CWZONIITBLYJNE-UHFFFAOYSA-N
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Description

1-[2-(Trifluoromethyl)phenyl]ethane-1-thiol is an organosulfur compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethane-1-thiol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under specific reaction conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can further enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Trifluoromethyl)phenyl]ethane-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-[2-(Trifluoromethyl)phenyl]ethane-1-thiol involves its interaction with molecular targets through its thiol and trifluoromethyl groups. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

  • 1-[3-(Trifluoromethyl)phenyl]ethane-1-thiol
  • 1-[4-(Trifluoromethyl)phenyl]ethane-1-thiol
  • 2-[2-(Trifluoromethyl)phenyl]ethane-1-thiol

Comparison: 1-[2-(Trifluoromethyl)phenyl]ethane-1-thiol is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which can influence its reactivity and interaction with other molecules. Compared to its isomers, this compound may exhibit different chemical and biological properties, making it a valuable target for research and development .

Properties

CAS No.

1039320-19-8

Molecular Formula

C9H9F3S

Molecular Weight

206.23 g/mol

IUPAC Name

1-[2-(trifluoromethyl)phenyl]ethanethiol

InChI

InChI=1S/C9H9F3S/c1-6(13)7-4-2-3-5-8(7)9(10,11)12/h2-6,13H,1H3

InChI Key

CWZONIITBLYJNE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1C(F)(F)F)S

Origin of Product

United States

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